molecular formula C14H22N4O4 B2836252 1-[(1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 2094495-60-8

1-[(1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B2836252
CAS RN: 2094495-60-8
M. Wt: 310.354
InChI Key: LYPFZZQDYJCBLX-KOLCDFICSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C14H22N4O4 and its molecular weight is 310.354. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Triazole-Based Scaffolds

Triazole-based scaffolds, such as 5-amino-1,2,3-triazole-4-carboxylic acid derivatives, are significant in the preparation of peptidomimetics and other biologically active compounds. The chemistry of these scaffolds is enhanced by methodologies like ruthenium-catalyzed cycloaddition, offering a protected version of triazole amino acids for further applications, including the synthesis of triazole-containing dipeptides and triazoles with activity as HSP90 inhibitors (Ferrini et al., 2015).

Crystallographic Characterization

The crystallographic characterization of derivatives, including dipeptides of 1-aminocyclohexane-1-carboxylic acid, showcases the importance of understanding the conformational properties of these molecules. These studies reveal that the cyclohexane rings predominantly adopt a chair conformation, which is essential for designing molecules with desired structural and functional properties (Valle et al., 1988).

Synthesis of Heterocyclic Substituted α-Amino Acids

The compound has been utilized in the synthesis of novel non-proteinogenic heterocyclic substituted α-amino acids. These derivatives are explored for their potential as pharmacophores in the design of new anticancer agents, highlighting the compound's role in medicinal chemistry and drug development (Kumar et al., 2009).

Ligand Development for Catalytic Asymmetric Synthesis

1,3-Azole derivatives of 2-aminocyclohexanecarboxylic acid, related to the compound , serve as a novel class of bidentate ligands. These ligands are utilized in metal-mediated catalytic asymmetric synthesis, particularly in the addition of alkylzinc reagents to aliphatic aldehydes, demonstrating the compound's application in the development of chiral molecules (Wipf & Wang, 2002).

properties

IUPAC Name

1-[(1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]triazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O4/c1-14(2,3)22-13(21)15-9-6-4-5-7-11(9)18-8-10(12(19)20)16-17-18/h8-9,11H,4-7H2,1-3H3,(H,15,21)(H,19,20)/t9-,11+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYPFZZQDYJCBLX-KOLCDFICSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC1N2C=C(N=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCCC[C@@H]1N2C=C(N=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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